molecular formula C23H30N2O2 B7680643 N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide

N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide

Cat. No. B7680643
M. Wt: 366.5 g/mol
InChI Key: OUDSCZBLAKDYGD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide, commonly known as MMMPA, is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MMMPA is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of neurotransmitter release, calcium signaling, and protein folding. MMMPA has been shown to increase the expression of sigma-1 receptors and enhance their function, leading to the observed neuroprotective and antinociceptive effects.
Biochemical and Physiological Effects:
MMMPA has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of anti-apoptotic proteins, reduce oxidative stress, and modulate the activity of various enzymes and ion channels. MMMPA has also been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMMPA is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. MMMPA has also shown promising results in animal models of various neurological disorders, making it a potential candidate for drug development. However, one of the limitations of MMMPA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for MMMPA research. One direction is to further investigate its mechanism of action and its effects on various physiological and pathological processes. Another direction is to develop more potent and selective sigma-1 receptor agonists based on the structure of MMMPA. Additionally, MMMPA could be further studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Conclusion:
In conclusion, MMMPA is a promising compound with potential therapeutic applications in various neurological disorders. Its high affinity for the sigma-1 receptor and its neuroprotective and antinociceptive effects make it a useful tool for studying the function of this receptor. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective sigma-1 receptor agonists.

Synthesis Methods

The synthesis of MMMPA involves the reaction between 2-methoxy-5-methylphenylamine and 4-(2-phenylethyl)piperidine-1-carboxylic acid, followed by the addition of acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the final product is obtained through purification using column chromatography.

Scientific Research Applications

MMMPA has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. MMMPA has been found to exhibit neuroprotective, antinociceptive, and antidepressant-like effects in animal models. It has also shown promising results in the treatment of neuropathic pain, Alzheimer's disease, and depression.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18-8-11-22(27-2)21(16-18)24-23(26)17-25-14-12-20(13-15-25)10-9-19-6-4-3-5-7-19/h3-8,11,16,20H,9-10,12-15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDSCZBLAKDYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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